2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole
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Overview
Description
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the 2,6-dichlorophenyl and piperidinyl groups further enhances its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole typically involves multiple steps starting from commercially available precursors. One common route involves the following steps :
Formation of the Indole Core: Starting from phenylhydrazine and 1-(thiophen-2-yl)ethanone, the indole core is synthesized.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced using 4-bromopyridine and 2,6-dichlorophenylboronic acid through a Suzuki-Miyaura coupling reaction.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, including serotonin and dopamine receptors, which are involved in mood regulation and pain perception . The piperidinyl group can enhance the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine and its derivatives are known for their pharmacological properties, including analgesic and anti-inflammatory effects.
Uniqueness
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole is unique due to the combination of the indole core with the 2,6-dichlorophenyl and piperidinyl groups. This unique structure enhances its potential pharmacological applications and distinguishes it from other indole and piperidine derivatives .
Properties
CAS No. |
827016-63-7 |
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Molecular Formula |
C20H20Cl2N2 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H20Cl2N2/c21-17-5-3-6-18(22)20(17)14-8-10-24(11-9-14)13-16-12-15-4-1-2-7-19(15)23-16/h1-7,12,14,23H,8-11,13H2 |
InChI Key |
COYVRVQBPILDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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